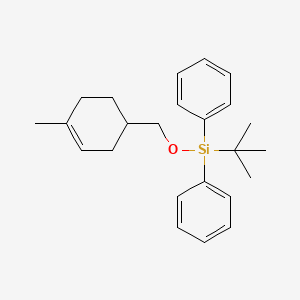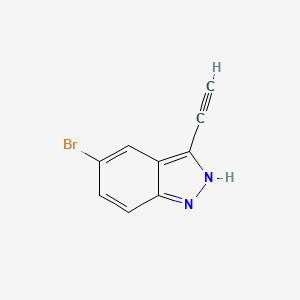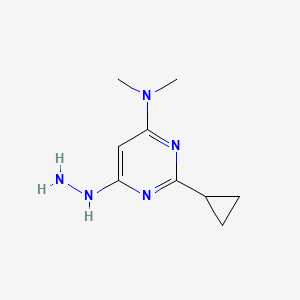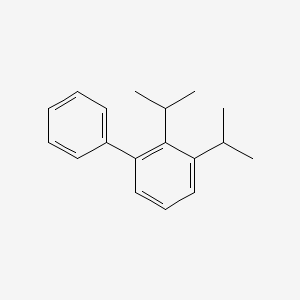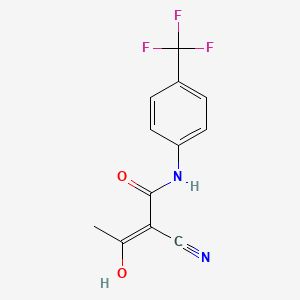
(E)-2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)-2-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A77 1726-d4, also known as 2-cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide, is a deuterated form of teriflunomide. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. It is a metabolite of leflunomide, a drug used to treat rheumatoid arthritis and other autoimmune diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of A77 1726-d4 involves the deuteration of teriflunomideThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of A77 1726-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized facilities equipped to handle deuterated chemicals and ensure the safety and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
A77 1726-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert A77 1726-d4 into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
Aplicaciones Científicas De Investigación
A77 1726-d4 has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of A77 1726-d4 is similar to that of teriflunomide. It primarily inhibits dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of rapidly dividing cells, such as activated lymphocytes. Additionally, A77 1726-d4 has been shown to modulate immune responses by affecting various signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) activation .
Comparación Con Compuestos Similares
Similar Compounds
Teriflunomide: The non-deuterated form of A77 1726-d4, used as an immunomodulatory drug for the treatment of multiple sclerosis.
Leflunomide: The prodrug of teriflunomide, used to treat rheumatoid arthritis.
Uniqueness
A77 1726-d4 is unique due to its deuterated nature, which provides several advantages in analytical applications. The presence of deuterium atoms enhances the stability and accuracy of mass spectrometric measurements, making it a valuable tool in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C12H9F3N2O2 |
|---|---|
Peso molecular |
270.21 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7+ |
Clave InChI |
UTNUDOFZCWSZMS-JXMROGBWSA-N |
SMILES isomérico |
C/C(=C(/C#N)\C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O |
SMILES canónico |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)
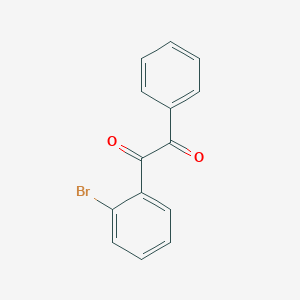
![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
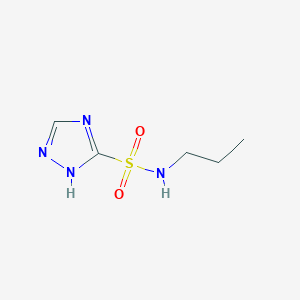
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
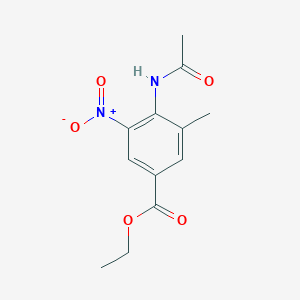
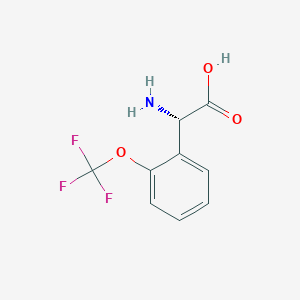
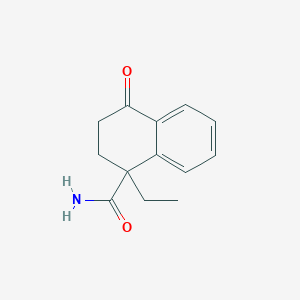
![N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide](/img/structure/B13888707.png)
